5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a piperidine ring, an oxadiazole ring, and a pyrimidine moiety, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction conditions often require refluxing in an organic solvent like dichloromethane or acetonitrile to achieve the desired product.
Chemical Reactions Analysis
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols can replace specific substituents.
Scientific Research Applications
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Pharmacology: It has shown promise in anticancer research, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Studies: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Due to its chemical stability and reactivity, it can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Comparison with Similar Compounds
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Piperidine Derivatives: Compounds with a piperidine ring exhibit diverse pharmacological properties, including antihypertensive and antibacterial activities.
Pyrimidine Derivatives: These compounds are known for their roles in DNA synthesis and as therapeutic agents in cancer treatment.
The uniqueness of this compound lies in its combined structural features, which contribute to its multifaceted applications in various fields of research and industry.
Properties
IUPAC Name |
3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-2-11-7-15-14(16-8-11)21-12-3-5-19(6-4-12)9-13-17-10-20-18-13/h7-8,10,12H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLBFYMPMMHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.